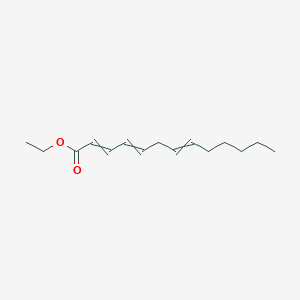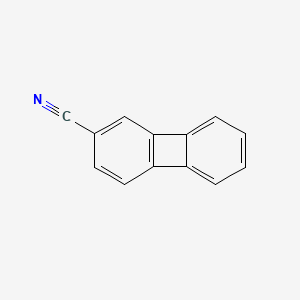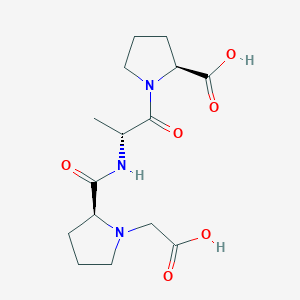![molecular formula C16H19NO3S B14420147 Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide CAS No. 84981-29-3](/img/structure/B14420147.png)
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is a complex organic compound with a pyridine ring structure. This compound is characterized by the presence of a sulfonyl group attached to the pyridine ring, along with a 2,4-dimethylphenyl group and a methyl group. The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide typically involves multiple steps. One common method includes the sulfonylation of 2,4-dimethylphenyl ethylamine with a sulfonyl chloride derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl groups.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The N-oxide group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 2-chloro-3-methyl-
- Pyridine, 2,4-dimethyl-
Uniqueness
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is unique due to the presence of both the sulfonyl and N-oxide groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The combination of these groups also enhances the compound’s potential as a versatile building block in synthetic chemistry and its applications in various scientific fields.
Properties
CAS No. |
84981-29-3 |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethylsulfonyl]-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-8-15(13(3)10-11)14(4)21(19,20)16-12(2)6-5-9-17(16)18/h5-10,14H,1-4H3 |
InChI Key |
CICCBNXQDPYOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)S(=O)(=O)C2=C(C=CC=[N+]2[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
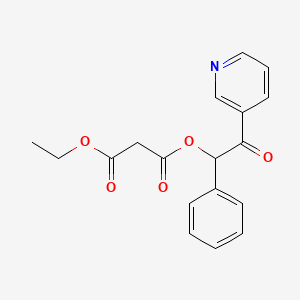
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
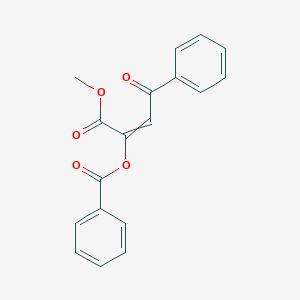

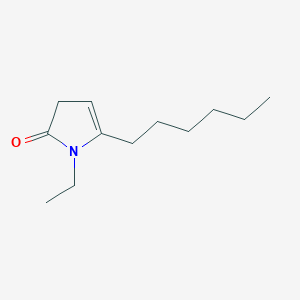

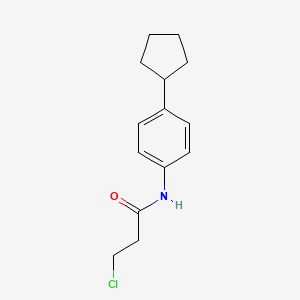
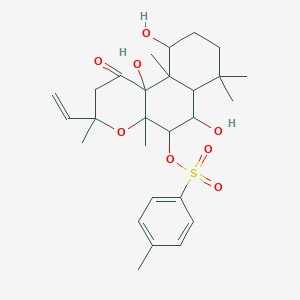
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
